4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride
Description
Properties
IUPAC Name |
5-(chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2.ClH/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10;/h1-5,9H,6-8H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCQXVZNRJTIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=C(N2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-phenylethyl)-1H-imidazole.
Chloromethylation: The imidazole derivative is then subjected to chloromethylation using formaldehyde and hydrochloric acid. This reaction introduces the chloromethyl group at the 5-position of the imidazole ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation may produce an aldehyde or carboxylic acid derivative.
Scientific Research Applications
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting imidazole receptors or enzymes.
Biological Studies: The compound can be used to study the biological activity of imidazole derivatives and their interactions with biological targets.
Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenylethyl)-1H-imidazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-Methyl-2-(2-phenylethyl)-1H-imidazole: Contains a methyl group instead of a chloromethyl group, leading to different chemical properties and biological activities.
5-(Bromomethyl)-2-(2-phenylethyl)-1H-imidazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity and applications.
Uniqueness
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This versatility makes it a valuable compound in both research and industrial applications.
Biological Activity
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride is a compound that has garnered attention in pharmacological research due to its structural similarity to histamine, which suggests potential biological activity through various histamine receptors. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₃ClN₂
- Molecular Weight : 220.7 g/mol
- CAS Number : 52353-81-8
- Solubility : Data not available
The compound is believed to interact with histamine receptors (H1, H2, and H3), which are involved in various physiological processes. The chloromethyl group enhances the reactivity of the imidazole ring, allowing for interactions with biological targets. The compound may act as an antagonist or agonist depending on the receptor type and cellular context.
Biological Activities
Research indicates that 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
- Antiparasitic Effects : Similar compounds have shown efficacy against parasites, indicating potential use in treating infections such as leishmaniasis.
- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be useful in drug design for various diseases.
Antimicrobial Studies
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of several imidazole derivatives, including 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.
Antiparasitic Activity
In a separate investigation focusing on leishmaniasis, derivatives of imidazole were screened for their antiparasitic properties. The results demonstrated that compounds with similar structures exhibited improved efficacy against Leishmania donovani compared to standard treatments, hinting at the potential of 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride in this area .
Comparative Analysis with Similar Compounds
The biological activity of 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride can be compared to other imidazole derivatives:
| Compound Name | Antimicrobial Activity | Antiparasitic Activity | Mechanism of Action |
|---|---|---|---|
| 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole | Moderate | Promising | Histamine receptor modulation |
| 4-(Chloromethyl)-1H-imidazole hydrochloride | Low | None | General enzyme inhibition |
| 1-(4-Chlorobenzyl)-2-methyl-1H-imidazole | High | Moderate | Enzyme inhibition |
Q & A
Q. What synthetic strategies are effective for preparing 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride?
The synthesis typically involves cyclization reactions or functionalization of preformed imidazole cores. For example:
- Cyclocondensation : Reacting α-aminoketones or aldehydes with ammonia derivatives under acidic conditions.
- Substitution : Introducing the chloromethyl group via nucleophilic substitution (e.g., using chloromethyl methyl ether or thionyl chloride) .
- Optimization : Catalyst choice (e.g., Raney nickel vs. palladium on carbon) significantly impacts yield by minimizing side reactions like dehalogenation .
Q. How should researchers characterize this compound’s purity and structure?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and aromaticity of the imidazole ring.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and Cl .
Q. What biological assays are suitable for studying its activity?
- Enzyme Inhibition : Test against heme oxygenase (HO) isoforms using rat/mouse microsomes, monitoring NADPH consumption .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved during synthesis?
Contradictions often arise from reaction conditions:
- Catalyst Selection : Palladium on carbon may cause dehalogenation, while Raney nickel preserves halogens (critical for chloromethyl groups) .
- Temperature Control : Higher temperatures (45°C vs. 25°C) improve cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution compared to water .
Q. What computational tools predict reactivity or optimize synthetic routes?
- Retrosynthesis AI : Tools like Pistachio or Reaxys suggest feasible routes based on known reactions, prioritizing one-step pathways with high plausibility scores .
- DFT Calculations : Model transition states for substitution reactions to predict regioselectivity at the imidazole’s chloromethyl site .
Q. How does structural modification (e.g., substituent variation) affect biological activity?
- HO Isoform Selectivity : Bulky substituents (e.g., phenylethyl groups) enhance HO-2 inhibition, while electron-withdrawing groups (e.g., Cl) improve HO-1 affinity .
- Bioavailability : LogP values >3 (due to aromatic substituents) may reduce aqueous solubility but improve membrane permeability .
Methodological Challenges and Solutions
Q. Handling hygroscopicity and stability during storage
- Storage : Use desiccants in airtight containers at -20°C to prevent hydrolysis of the chloromethyl group .
- Handling : Conduct reactions under inert gas (N) to avoid moisture-induced degradation .
Q. Addressing low yields in nucleophilic substitution reactions
- Activating Agents : Silver nitrate or tetrabutylammonium iodide enhances leaving-group departure .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for imidazole functionalization .
Data Analysis and Interpretation
Q. Resolving spectral anomalies in NMR data
- Dynamic Effects : Rotameric equilibria in the phenylethyl group may split signals; use variable-temperature NMR .
- Impurity Peaks : Compare with synthesized analogs (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) to identify byproducts .
Q. Interpreting enzyme inhibition kinetics
- Non-linear Regression : Fit data to Michaelis-Menten models with competitive/non-competitive inhibition terms .
- IC Variability : Account for species differences (e.g., rat vs. mouse HO isoforms) in assay design .
Emerging Research Directions
- Targeted Drug Delivery : Conjugate with nanoparticles via the chloromethyl group for site-specific HO inhibition .
- Green Chemistry : Explore biocatalytic routes (e.g., using lipases) for sustainable synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
